molecular formula C16H19N3O2 B2810379 6-butyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 356773-89-2

6-butyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2810379
CAS No.: 356773-89-2
M. Wt: 285.347
InChI Key: IBPIEPTUDHZQEO-UHFFFAOYSA-N
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Description

6-Butyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound belonging to the class of pyrrolopyrimidines. This compound features a fused pyrrole and pyrimidine ring system, which is substituted with a butyl group at the 6th position and a phenyl group at the 4th position. The presence of these functional groups imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-butyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials such as butylamine and phenylhydrazine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and real-time monitoring of reaction parameters can help optimize the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives such as amines or alcohols.

  • Substitution: Generation of substituted pyrrolopyrimidines with different alkyl or aryl groups.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, 6-butyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has shown potential in various biological assays

Medicine: In medicine, this compound has been investigated for its pharmacological properties. It may exhibit activities such as anti-inflammatory, antiviral, or anticancer effects, making it a candidate for therapeutic applications.

Industry: Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 6-butyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it could inhibit the activity of certain enzymes involved in inflammatory responses or cancer cell proliferation.

Comparison with Similar Compounds

  • 1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione, 4,6-bis(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-

  • 1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione, 4-(3-fluorophenyl)-3,4,6,7-tetrahydro-6-(2-methoxyethyl)-

  • 1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione, 4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-6-(2-ethyl)-

Uniqueness: 6-Butyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the butyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

6-butyl-4-phenyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-2-3-9-19-10-12-13(15(19)20)14(18-16(21)17-12)11-7-5-4-6-8-11/h4-8,14H,2-3,9-10H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPIEPTUDHZQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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